

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methoxypyridazine

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Compound of Interest

Compound Name: 3-Methoxypyridazine

Cat. No.: B101933

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of **3-Methoxypyridazine**. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for structural elucidation, purity assessment, and quality control in drug discovery and development.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.

Predicted FT-IR Data for 3-Methoxypyridazine

While a definitive experimental spectrum for **3-Methoxypyridazine** is not widely available, the following table summarizes the predicted vibrational frequencies based on the analysis of its constituent functional groups (pyridazine ring, methoxy group) and data from structurally similar compounds.^{[1][2]}

Wavenumber (cm ⁻¹)	Predicted Intensity	Vibrational Assignment
3100 - 3000	Medium - Weak	Aromatic C-H Stretch (pyridazine ring)[2]
2980 - 2940	Medium	Asymmetric C-H Stretch (-OCH ₃)
2850 - 2820	Medium - Weak	Symmetric C-H Stretch (-OCH ₃)
1620 - 1570	Strong	C=N & C=C Ring Stretching (pyridazine ring)[3]
1480 - 1440	Strong	Ring Stretching / CH ₂ Scissoring
1300 - 1250	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1150 - 1020	Strong	Symmetric C-O-C Stretch / In-plane C-H Bending[3]
900 - 750	Strong	Out-of-plane C-H Bending (pyridazine ring)[1]

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample like **3-Methoxypyridazine** is provided below.

- Sample Preparation (KBr Pellet Method):
 - Carefully grind 1-2 mg of the **3-Methoxypyridazine** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
 - Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum to ensure data accuracy.
- Sample Spectrum Acquisition:
 - Place the KBr pellet into the sample holder in the spectrometer's beam path.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
 - To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
- Data Processing:
 - The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected if necessary.
 - Use the software's peak-picking function to identify the wavenumbers of major absorption bands.
 - Compare the obtained spectrum with the predicted data and reference spectra of related compounds for structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M^+) and various fragment ions, creating a distinct fragmentation pattern that aids in identifying the molecule's structure.^[4]

Predicted Mass Spectrometry Data for 3-Methoxypyridazine

The molecular weight of **3-Methoxypyridazine** ($C_5H_6N_2O$) is approximately 110.12 g/mol .[5]
The predicted mass spectrum would show a molecular ion peak at m/z 110. The fragmentation pattern is anticipated based on the stability of the aromatic ring and the common fragmentation pathways of methoxy-substituted heterocycles.[6][7]

m/z (Mass-to-Charge Ratio)	Predicted Relative Abundance	Proposed Fragment / Ion Identity
110	High	$[C_5H_6N_2O]^+$ (Molecular Ion, M^+)[5]
109	Medium	$[M-H]^+$
95	Medium	$[M-CH_3]^+$
82	Medium	$[M-N_2]^+$ or $[M-CO]^+$
81	High	$[M-CHO]^+$
80	High	$[M-CH_2O]^+$
79	Medium	$[M-OCH_3]^+$
52	Medium	$[C_3H_2N]^+$

Experimental Protocol: Mass Spectrometry

The following is a generalized protocol for analyzing **3-Methoxypyridazine** using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

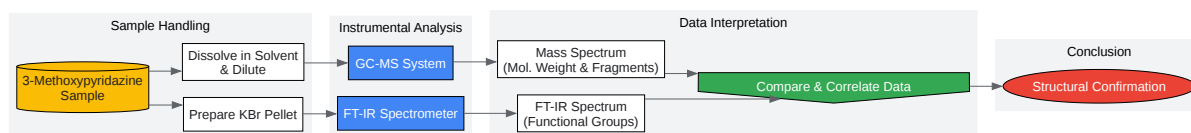
- Sample Preparation:
 - Dissolve a small amount (~1 mg) of **3-Methoxypyridazine** in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a stock solution of approximately 1 mg/mL.
 - Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.
- Instrumentation and Data Acquisition:
 - Gas Chromatography (GC): Inject 1 µL of the prepared sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5ms

column) to separate it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For EI, the standard electron energy is 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
- Detection: A full scan is typically acquired over a mass range of m/z 40-400 to detect the molecular ion and all relevant fragment ions.
- Data Analysis:
 - Identify the peak in the total ion chromatogram (TIC) corresponding to **3-Methoxypyridazine**.
 - Analyze the mass spectrum associated with this peak.
 - Identify the molecular ion peak (M^+). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]
 - Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and major fragment peaks to deduce the neutral losses (e.g., -15 for CH_3 , -31 for OCH_3).[8]
 - Compare the observed fragmentation pattern with the predicted data and spectral libraries for confirmation.

Integrated Spectroscopic Analysis Workflow

The complementary nature of FT-IR and MS provides a robust workflow for the structural confirmation of **3-Methoxypyridazine**. FT-IR identifies the functional groups present, while MS provides the molecular weight and key structural fragments.



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